7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione
Description
Properties
CAS No. |
918815-61-9 |
|---|---|
Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
7-chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione |
InChI |
InChI=1S/C11H7ClN2O2/c12-6-1-2-8-7(5-6)11(16)14-4-3-9(15)10(14)13-8/h1-2,5H,3-4H2 |
InChI Key |
JXPDHDAIQARWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1=O |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of 2-Nitrobenzamides
One efficient method for synthesizing pyrroloquinazoline derivatives involves the reductive cyclization of 2-nitrobenzamides with haloketones or keto acids. This method utilizes tin(II) chloride as a reducing agent and has been shown to yield good results.
-
- React 2-nitrobenzamide with an appropriate haloketone in the presence of tin(II) chloride.
- The reaction is typically carried out in a solvent such as ethanol under reflux conditions.
Yield : Generally good yields are reported, often exceeding 70% depending on the specific substrates used.
Method 2: Thermal Cyclization
Another approach involves the thermal cyclization of specific precursors like 2-(3-bromopropyl)-quinazolin-4-one in alkaline media.
-
- Mix the bromo compound with a suitable base and heat the mixture.
- This process can be performed under mild conditions and often leads to high yields.
Yield : Yields can vary but are often reported above 60%.
The characterization of synthesized compounds typically involves various spectroscopic techniques. Below is a summary of analytical data for several key compounds related to the synthesis of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione.
| Compound | Yield (%) | Melting Point (°C) | NMR (Selected Peaks) |
|---|---|---|---|
| Deoxyvasicinone | 62% | 100.8 - 101.5 | δH (400MHz; CDCl₃): 8.25 (1H), 7.85 (1H), 3.75 (2H) |
| Bromo Compound | >60% | Not specified | δH (400MHz; CDCl₃): Variable peaks depending on substituents |
Challenges and Considerations
While synthesizing 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione can yield satisfactory results, several challenges may arise:
Purification : The purification process often requires column chromatography due to the presence of side products.
Reagent Availability : Some reagents may be difficult to obtain or require careful handling due to their hazardous nature.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chloro group or modifications to the core structure.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione
- CAS Number : 918815-61-9
- Molecular Formula : C11H7ClN2O2
- Molecular Weight : 234.64 g/mol
The compound features a chloro-substituted pyrroloquinazoline core, which is crucial for its reactivity and biological profile. The presence of the chloro group at the 7-position and the dione functionality at the 3 and 9 positions contribute to its diverse applications in scientific research.
Chemistry
In the field of chemistry, 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological targets such as enzymes and receptors involved in disease pathways.
Case Study: Anticancer Activity
A study investigated the anticancer effects of derivatives of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation compared to control groups.
Medicine
The therapeutic potential of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is being explored for various diseases. Preliminary findings suggest that it may inhibit specific enzymes or receptors involved in cancer progression.
Case Study: Enzyme Inhibition
Research focusing on the compound's ability to inhibit cyclin-dependent kinases revealed that it effectively reduces kinase activity in vitro, suggesting a mechanism for its anticancer effects.
Industry
In industrial applications, this compound is utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating specialized compounds with tailored functionalities.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Pyrrolo[2,1-b]quinazoline Derivatives
- (+)-Vasicinol (C₁₁H₁₂N₂O₂): A naturally occurring pyrrolo[2,1-b]quinazoline with hydroxyl groups at positions 3 and 5. Its lower molecular weight (204.23 g/mol) and polar hydroxyl groups may reduce membrane permeability compared to the chlorinated derivative .
- 1-Furan-2-yl-1,2-dihydro-imidazo[5,1-b]quinazoline-3,9-dione: This compound features an imidazo-quinazoline core with a furan substituent.
Pyrazino[2,1-b]quinazoline-3,6-diones
Fluorinated derivatives of this class (e.g., 7-fluoro-substituted analogs) demonstrate notable antibacterial activity against Gram-positive bacteria, with MIC values ranging from 12.5 to 77 µM. These compounds also inhibit bacterial efflux pumps and biofilm formation, as shown in crystal violet assays . The chlorine substituent in the target compound may confer similar or improved activity due to its stronger electron-withdrawing effects.
Biological Activity
7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is a heterocyclic compound belonging to the quinazoline family. Its unique bicyclic structure and chloro substitution contribute to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive analysis of its biological activity, including research findings and case studies.
| Property | Details |
|---|---|
| CAS Number | 918815-61-9 |
| Molecular Formula | C11H7ClN2O2 |
| Molecular Weight | 234.64 g/mol |
| IUPAC Name | 7-chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione |
| LogP | 1.636 |
| Polar Surface Area | 51.96 Ų |
Synthesis
The synthesis of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione typically involves multi-step organic reactions. A common method includes the cyclization of substituted anilines through chlorination and oxidation processes. The optimization of these reactions is crucial for enhancing yield and purity for potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione exhibit significant antimicrobial activities. A study involving various quinazoline derivatives demonstrated that certain structural modifications could enhance their efficacy against bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of compounds structurally related to 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione were evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies reported IC50 values indicating significant growth inhibition at micromolar concentrations. The exact mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Case Study 1: Anticancer Activity in Lung Cancer Cells
In a study evaluating the cytotoxic effects of various quinazoline derivatives on A549 cells, it was found that compounds with similar structures to 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione exhibited IC50 values ranging from 0.009 to 0.026 µM against the epidermal growth factor receptor (EGFR), demonstrating potent inhibitory activity comparable to established drugs like erlotinib .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of substituted quinazolines found that specific derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced antimicrobial potency .
The precise mechanism by which 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes involved in cell cycle regulation or apoptosis pathways. This interaction can lead to altered gene expression and metabolic activity within target cells.
Q & A
Q. What are the established synthetic routes for 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted precursors under reflux with hydrazine hydrate. Key parameters include:
- Solvent selection : Dioxane or ethanol for improved solubility and reaction efficiency .
- Molar ratios : A 1:5 ratio of precursor to hydrazine hydrate maximizes yield .
- Catalyst : Acidic or basic catalysts (e.g., K₂CO₃) to modulate reaction kinetics .
- Temperature : 80–100°C for 6–12 hours to balance yield and side reactions .
Table 1 : Example reaction conditions and yields from analogous syntheses:
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Chlorinated analog | Dioxane | None | 80 | 76 | |
| Aryl-substituted | Ethanol | K₂CO₃ | 100 | 68 |
Q. How is 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione characterized structurally and analytically?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused pyrrolo-quinazoline core. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the dihydropyrrole ring shows signals near δ 3.5–4.2 ppm .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 263–265 (chlorine isotopic pattern) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54.8%, H: 3.0%, N: 15.9%) .
- X-ray Crystallography : Resolves bond lengths and angles, as seen in related mercury(II) coordination complexes .
Q. What experimental strategies are used to resolve contradictions in spectral or synthetic data?
- Methodological Answer :
- Reproducibility Checks : Repeat reactions under identical conditions to isolate operator error .
- Cross-validation : Compare NMR/MS data with computational predictions (e.g., DFT calculations) .
- Byproduct Analysis : Use TLC or HPLC to identify side products affecting yield .
- Collaborative Verification : Partner with specialized labs for advanced techniques like single-crystal XRD .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Apply factorial design to screen variables (e.g., solvent, temperature, catalyst):
- Factors : 3–4 critical parameters (e.g., solvent polarity, reaction time).
- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions .
- Orthogonal Arrays : Reduce experimental runs while capturing interactions (e.g., L9 Taguchi array) .
Table 2 : Example DoE outcomes for yield optimization:
| Run | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Dioxane | 80 | None | 72 |
| 2 | Ethanol | 100 | K₂CO₃ | 65 |
| 3 | DMF | 90 | NaOAc | 58 |
Q. What computational tools predict reactivity or regioselectivity in functionalizing the quinazoline core?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or COMSOL to map transition states and activation energies for chlorination or alkylation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., dioxane vs. ethanol) .
- Machine Learning (ML) : Train models on existing datasets to predict reaction outcomes .
Q. How are mechanistic studies conducted to identify intermediates in the synthesis pathway?
- Methodological Answer :
- In-situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., enol intermediates) .
- Isolation of Intermediates : Quench reactions at timed intervals and characterize via LC-MS .
- Isotopic Labeling : Track ¹³C or ¹⁵N labels to confirm bond-forming steps .
Q. What methodologies assess the compound’s coordination chemistry with metal ions?
- Methodological Answer :
- Single-Crystal XRD : Resolve Hg(II) or other metal-ligand geometries (e.g., distorted tetrahedral vs. square planar) .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in complexes .
- Magnetic Susceptibility : Determine spin states in transition metal complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
